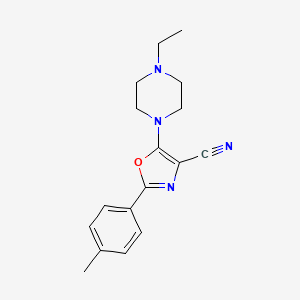
(2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond (2E) and multiple chlorine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the reaction of an appropriate amine with an acyl chloride or anhydride. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: Catalysts such as pyridine or triethylamine may be used to neutralize the hydrochloric acid byproduct.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the double bond, converting it into a single bond and forming saturated derivatives.
Substitution: The chlorine atoms on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its chlorine substituents can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of multiple chlorine atoms may influence the compound’s bioavailability and metabolic stability.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, or polymers
Mechanism of Action
The mechanism by which (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide
- (2E)-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3-chloro-2-methylphenyl and 2,4-dichlorophenyl groups provides a distinct electronic and steric environment, differentiating it from other similar compounds.
Properties
Molecular Formula |
C16H12Cl3NO |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H12Cl3NO/c1-10-13(18)3-2-4-15(10)20-16(21)8-6-11-5-7-12(17)9-14(11)19/h2-9H,1H3,(H,20,21)/b8-6+ |
InChI Key |
ABVIZSWNHPJQHN-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136936.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136944.png)
![2-(Tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136951.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136958.png)
![6-[(2,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one](/img/structure/B11136966.png)
![2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B11136968.png)
![2-ethoxy-4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11136979.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide](/img/structure/B11136985.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11136991.png)
![N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11136995.png)
![(4Z)-4-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11137001.png)
![3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B11137002.png)
![4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11137012.png)

